(Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) is a versatile reagent used for introducing difluoromethyl (CF2H) and difluoromethylene (CF2) units into organic molecules. [, , ] These functional groups are important in pharmaceuticals, agrochemicals, and materials science due to their ability to modulate the properties of organic compounds. [] (Bromodifluoromethyl)trimethylsilane acts as a difluorocarbene (CF2) precursor upon activation. [, , ]
(Bromodifluoromethyl)trimethylsilane is an organofluorine compound that plays a significant role in modern organic synthesis, particularly in the introduction of difluoromethyl groups into various organic molecules. This compound is classified as a silicon reagent due to its silicon atom bonded to three methyl groups and a bromodifluoromethyl moiety. It serves as a versatile building block in the synthesis of fluorinated compounds, which are important in medicinal chemistry and materials science.
The synthesis of (bromodifluoromethyl)trimethylsilane typically involves the reaction of trimethylsilane with bromodifluorocarbene. This can be achieved through various methods, including:
A notable procedure involves the use of hexamethylphosphoramide (HMPA) as a Lewis base activator, which facilitates the generation of difluorocarbene from the silicon reagent, enhancing the efficiency of the reaction . The reaction typically yields colorless crystals that can be characterized using X-ray crystallography.
The molecular formula for (bromodifluoromethyl)trimethylsilane is CHBrFSi. The structure features a silicon atom bonded to three methyl groups and a bromodifluoromethyl group.
The crystal structure has been analyzed using X-ray diffraction techniques, revealing significant details about bond lengths and angles which are critical for understanding its reactivity .
(Bromodifluoromethyl)trimethylsilane participates in several important chemical reactions:
For instance, in a photoredox-catalyzed reaction, (bromodifluoromethyl)trimethylsilane reacts with silyl enol ethers under light irradiation to produce silyldifluoromethylated products .
The mechanism for the reactions involving (bromodifluoromethyl)trimethylsilane often begins with the cleavage of the carbon-bromine bond, facilitated by either thermal or photochemical activation.
The efficiency and selectivity of these reactions are influenced by various factors, including solvent choice and substrate structure .
Relevant data on its reactivity indicates that it can form stable complexes with Lewis bases like HMPA, which significantly lowers activation energies for subsequent reactions .
(Bromodifluoromethyl)trimethylsilane is primarily used in:
The strategic development of TMSCF₂Br represents a convergence of organosilicon and fluorine chemistry trajectories. While trimethylsilyl reagents like TMSCF₃ existed earlier, the specific bromodifluoromethyl variant entered the synthetic arsenal through systematic investigations in the early 21st century. The pivotal breakthrough occurred in 2011 when Hu and colleagues demonstrated its utility as a difluorocarbene precursor, revealing its ability to generate :CF₂ under remarkably mild conditions compared to traditional methods involving toxic reagents like chloroform and strong bases. This discovery established TMSCF₂Br as a practical solution to the longstanding challenge of difluorocarbene handling and controlled release [1] [7].
Subsequent mechanistic investigations by Dilman and Levin (2012-2015) unraveled the compound's versatile activation modes, showing that non-basic activators like hexamethylphosphoramide (HMPA) could facilitate difluorocarbene liberation at room temperature. Concurrently, Hu's group expanded the reactivity landscape by demonstrating its transformation into trimethylsilyldifluoromethyl radicals under photoredox conditions in 2013. These discoveries catalyzed a decade of innovation, positioning TMSCF₂Br at the forefront of methodologies for difluoromethyl group transfer. The reagent's commercial availability from suppliers like ChemImpex by the mid-2010s further accelerated its adoption across academic and industrial laboratories [2] [5] [7].
Table 1: Historical Development Milestones of TMSCF₂Br
Year | Development | Significance |
---|---|---|
2011 | Identification as mild difluorocarbene precursor (Hu et al.) | Enabled safe :CF₂ generation under non-alkaline conditions |
2012 | Mechanistic studies with HMPA activation (Dilman, Levin et al.) | Elucidated Lewis acid/base activation pathways |
2013 | Demonstration as radical precursor (Hu et al.) | Expanded utility to photoredox difluoromethylation |
2015 | Commercial availability (Chemical suppliers) | Accelerated adoption in synthetic laboratories |
TMSCF₂Br occupies a privileged position in contemporary fluorine chemistry due to its dual reactivity modes and exceptional functional group tolerance. Its primary role centers on serving as a bench-stable reservoir for difluorocarbene (:CF₂), a transient but highly valuable synthon for constructing gem-difluorinated architectures. Activation typically occurs via nucleophilic assistance at silicon, triggering desilylation and subsequent bromide elimination to release :CF₂. Notably, even weakly basic or non-basic activators like fluorides, phosphoramides (HMPA), or carboxylates suffice for this transformation, distinguishing TMSCF₂Br from older, harsher carbene sources. The liberated :CF₂ engages in diverse transformations, most notably cyclopropanations with alkenes and X-H (X = O, S, N) insertions to access -CF₂H derivatives [1] [2].
A paradigm-shifting advancement emerged with the recognition of its radical chemistry potential. Under photoredox catalysis (e.g., Ru(bpy)₃²⁺/visible light), single-electron oxidation generates the ·CF₂SiMe₃ radical, which fragments to release ·CF₂H or undergoes direct radical addition. This pathway enables C-H difluoromethylation of electron-rich heteroarenes and radical additions to unsaturated systems, complementing the ionic pathways. The mechanistic duality of TMSCF₂Br thus provides synthetic chemists with orthogonal strategies for fluorinated group installation [1] [7].
Table 2: Comparative Analysis of Difluoromethylation Reagents
Reagent | Activation Mode | Key Advantage | Limitation |
---|---|---|---|
TMSCF₂Br | Nucleophilic/Photoredox | Dual ionic/radical reactivity; Mild conditions | Air/moisture sensitivity |
BrCF₂CO₂Et | Reductive | Commercial availability | Requires stoichiometric reductant (Zn) |
HCF₂SO₂Cl | Radical (thermal/photo) | Stable solid | SO₂ byproduct; Limited scope |
Zn(CF₂H)₂ | Transition metal catalysis | Nucleophilic difluoromethylation | Pyrophoric; Strict anhydrous needs |
Applications span high-value domains:
Recent innovations exploit its bifunctionality for tandem reactions. Sequential difluorocarbene transfer followed by radical difluoromethylation in one pot demonstrates exceptional synthetic efficiency, as exemplified by Zhou's 2022 synthesis of gem-difluorinated cyclopropanes bearing adjacent difluoromethyl groups [7].
TMSCF₂Br exhibits well-characterized physical properties that inform its handling and reactivity. As a low-viscosity liquid at room temperature, it offers practical advantages in dispensing and solubility. Its boiling point (108-112°C) and density (1.306 g/mL at 25°C) facilitate purification via distillation. The refractive index (n²⁰/D 1.407) provides a key parameter for identity confirmation. Spectroscopic signatures are equally distinctive: ¹⁹F NMR displays a characteristic singlet near δ -55 ppm, while ²⁹Si NMR reveals a peak at approximately δ 15 ppm—both diagnostic for the SiCF₂Br moiety. The electronic asymmetry induced by bromine versus fluorine manifests in IR spectra, with C-F stretches observed at 1120 and 1070 cm⁻¹ and a C-Br stretch at 650 cm⁻¹ [3] [4] [8].
X-ray crystallography studies reveal critical structural parameters. The silicon center adopts a near-tetrahedral geometry (bond angles ~109.5°) with Si-C bond lengths averaging 1.87 Å—slightly longer than typical Si-C bonds due to the electron-withdrawing CF₂Br group. The C-Br bond distance (1.92 Å) is notably shorter than in alkyl bromides, reflecting the α-fluorine effect that weakens this bond and facilitates bromide dissociation during carbene formation. This structural insight explains the reagent's lability under mild conditions. Computational analyses (DFT) corroborate that bond dissociation energies follow the order Si-C < C-Br, rationalizing the preferred cleavage sequence upon activation [2] [8].
Table 3: Physicochemical Properties of TMSCF₂Br
Property | Value/Description | Measurement Condition |
---|---|---|
Molecular Formula | C₄H₉BrF₂Si | - |
Molecular Weight | 203.10 g/mol | - |
Appearance | Colorless to pale yellow liquid | 25°C |
Density | 1.306 g/mL | 25°C |
Boiling Point | 108-112°C | 760 mmHg |
Refractive Index (n²⁰/D) | 1.407 | 20°C |
¹⁹F NMR Chemical Shift | δ -55.0 ppm (s) | CDCl₃ |
²⁹Si NMR Chemical Shift | δ 14.8 ppm | CDCl₃ |
Characteristic IR Bands | 1120, 1070 (C-F str), 650 (C-Br str) cm⁻¹ | Neat film |
Table 4: Spectroscopic Data for TMSCF₂Br
Spectroscopy Method | Key Signals | Interpretation |
---|---|---|
¹H NMR (300 MHz, CDCl₃) | δ 0.35 (s, 9H) | TMS methyl protons |
¹³C NMR (75 MHz, CDCl₃) | δ -2.5 (s, SiCH₃), 122.5 (t, J=285 Hz, CF₂) | Quadrupolar coupling to F |
¹⁹F NMR (282 MHz, CDCl₃) | δ -55.0 (s) | Equivalent fluorines |
²⁹Si NMR (59 MHz, CDCl₃) | δ 14.8 (s) | Silicon in TMSCF₂Br environment |
IR (neat) | 1240-1200 (Si-CH₃), 1120/1070 (C-F), 650 (C-Br) cm⁻¹ | Functional group fingerprints |
The thermodynamic stability of TMSCF₂Br is intrinsically linked to its kinetic lability. While stable when stored under argon at 2-8°C, its hydrolytic sensitivity necessitates anhydrous handling. Upon exposure to moisture, competitive hydrolysis generates difluorobromomethane (BrCF₂H) and hexamethyldisiloxane. This degradation pathway underscores the importance of rigorous drying of solvents and reaction apparatus. The Lewis acidic character of the silicon center enables coordination with Lewis bases, initiating the decomposition cascade toward difluorocarbene release—a process computationally shown to have ΔG‡ ≈ 22 kcal/mol when catalyzed by HMPA, compared to >35 kcal/mol uncatalyzed [2] [4].
Table 5: Nomenclature and Identifiers for (Bromodifluoromethyl)trimethylsilane
Nomenclature System | Designation |
---|---|
IUPAC Name | [bromo(difluoro)methyl]-trimethylsilane |
CAS Registry Number | 115262-01-6 |
Linear Formula | C₄H₉BrF₂Si |
SMILES | CSi(C)C(F)(F)Br |
InChI Key | WDZVWBWAUSUTTO-UHFFFAOYSA-N |
Common Synonyms | Bromodifluoro(trimethylsilyl)methane; Trimethyl(bromodifluoromethyl)silane; TMSCF₂Br |
MDL Number | MFCD18641931 |
PubChem CID | 14639950 |
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